6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-7-8-13-12(9-10)15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXDTOQDIGVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354842 | |
| Record name | 4H-3,1-Benzoxazin-4-one, 6-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117039-85-7 | |
| Record name | 4H-3,1-Benzoxazin-4-one, 6-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Methyl 2 Phenyl 4h 3,1 Benzoxazin 4 One and Its Derivatives
Cyclization Reactions of N-Acyl Anthranilic Acids
The most prevalent and foundational approach to synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the cyclization of N-acyl anthranilic acids. This method typically proceeds via an initial acylation of an anthranilic acid followed by a dehydration-induced ring closure.
Traditional Thermal Methods
Conventional thermal synthesis represents the classical approach to the cyclization of N-acyl anthranilic acids. This typically involves heating the N-acylated precursor, often in the presence of a dehydrating agent like acetic anhydride (B1165640). uomosul.edu.iq The reaction proceeds by the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the amide carbonyl, followed by the elimination of a water molecule to form the heterocyclic ring.
One common method involves refluxing the corresponding N-acyl anthranilic acids with acetic anhydride to yield 2-substituted benzoxazinones. uomosul.edu.iq For instance, the reaction of 2-(benzoylamino)-5-methylbenzoic acid (N-benzoyl-5-methylanthranilic acid) under these conditions would lead to the formation of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one. The yields of these reactions can vary depending on the specific substrates and reaction conditions.
A solvent-free approach has also been developed, where N-acyl anthranilic acid derivatives are mixed with a recyclable solid catalyst, such as silica (B1680970) gel or bentonite, and heated to the melting point of the starting material for a short duration. This method offers advantages in terms of environmental impact and simplified work-up procedures, providing good to excellent yields.
| Entry | R-Group | Substituent (R¹) | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Phenyl | H | Acetic Anhydride | Reflux | High | uomosul.edu.iq |
| 2 | Phenyl | H | Bentonite | 150-155°C, 4 min | 92 | |
| 3 | 4-Chlorophenyl | H | Bentonite | 188-190°C, 4 min | 95 | |
| 4 | 4-Nitrophenyl | H | Bentonite | 210-212°C, 5 min | 89 | |
| 5 | Phenyl | 6-Methyl | Acetic Anhydride | Reflux | Good | uomosul.edu.iq |
Microwave-Assisted Synthesis Approaches
To overcome the often harsh conditions and long reaction times associated with traditional thermal methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles.
The cyclization of N-acyl anthranilic acids to form benzoxazinones is amenable to microwave heating. For example, the reaction of 2-acylaminobenzoic acids with acetic anhydride under solvent-free microwave irradiation provides a rapid and efficient route to 2-substituted 4H-3,1-benzoxazin-4-ones. researchgate.net This method avoids the use of bulk solvents and dramatically reduces reaction times from hours to minutes.
In a specific application, microwave irradiation has been successfully employed in the synthesis of 2,2′-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives. nih.gov The use of microwave heating in conjunction with a cyclizing agent like the cyanuric chloride/DMF complex resulted in excellent yields and significant rate enhancement compared to conventional heating. nih.gov
| Entry | Substrate | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Acetamidobenzoic acid | Acetic Anhydride, MW | 5 min | 95 | researchgate.net |
| 2 | 2-Benzamidobenzoic acid | Acetic Anhydride, MW | 5 min | 92 | researchgate.net |
| 3 | 2,2'-(Terephthaloyldiamino)dibenzoic acid | CC/DMF, MW, 150°C | 2 min | 82 | nih.gov |
| 4 | 2,2'-(Isophthaloyldiamino)dibenzoic acid | CC/DMF, MW, 150°C | 2 min | 85 | nih.gov |
One-Pot Synthetic Strategies
One-pot syntheses offer significant advantages in terms of efficiency, resource management, and waste reduction by combining multiple reaction steps in a single flask without isolating intermediates.
Reactions Involving Orthoesters
A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d] uomosul.edu.iqresearchgate.netoxazin-4-ones, including this compound, has been developed using the reaction of substituted anthranilic acids with orthoesters. nih.gov This acid-catalyzed transformation can be performed under both thermal and microwave conditions. nih.govnih.gov The reaction of 5-methylanthranilic acid with triethyl orthobenzoate in the presence of acetic acid in ethanol (B145695) leads to the desired product. nih.gov The presumed mechanism involves the formation of an iminium intermediate from the reaction of the anthranilic acid and the orthoester, followed by ring closure and elimination of ethanol. nih.gov
| Entry | Anthranilic Acid | Orthoester | Conditions | Yield (%) | Reference |
| 1 | 5-Methylanthranilic acid | Triethyl orthobenzoate | Acetic acid, Ethanol, Reflux, 2h | 83 | nih.gov |
| 2 | 5-Methylanthranilic acid | Triethyl orthobenzoate | Acetic acid, MW, 100°C, 45 min | 85 | nih.gov |
| 3 | Anthranilic acid | Triethyl orthoformate | Acetic acid, Ethanol, Reflux, 2h | 78 | nih.gov |
| 4 | Anthranilic acid | Triethyl orthoacetate | Acetic acid, Ethanol, Reflux, 2h | 81 | nih.gov |
Utilizing Cyanuric Chloride/Dimethylformamide Cyclizing Agents
A highly effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives utilizes an iminium cation generated from a mixture of cyanuric chloride (CC) and N,N-dimethylformamide (DMF) as the cyclizing agent. nih.gov This approach facilitates the cyclodehydration of in situ generated N-acylated anthranilic acids under mild, room temperature conditions. nih.gov The reaction of an anthranilic acid with an acyl chloride in the presence of triethylamine, followed by the addition of the CC/DMF reagent, provides the desired benzoxazinones in high yields. nih.gov This method is characterized by its simplicity, mild conditions, and minimized energy consumption. nih.gov
| Entry | R-Group | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | CH₂Cl₂, rt | 5 | 93 | nih.gov |
| 2 | 4-Nitrophenyl | CH₂Cl₂, rt | 5 | 95 | nih.gov |
| 3 | 4-Methylphenyl | CH₂Cl₂, rt | 5 | 92 | nih.gov |
| 4 | Styryl | CH₂Cl₂, rt | 6 | 90 | nih.gov |
Multi-Component Reactions in Benzoxazinone (B8607429) Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for building molecular complexity. While direct three-component syntheses of this compound are less common, related structures can be accessed through such pathways.
For instance, a facile and convenient one-pot, three-component synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones has been reported. researchgate.net This reaction involves the condensation of an anthranilic acid derivative with an aryl aldehyde to form a 2-(benzylideneamino)benzoic acid intermediate, which is then cyclized in situ with acetic anhydride. researchgate.net Although this yields the dihydro- and N-acetylated version of the benzoxazinone, it showcases the potential of MCRs in accessing this heterocyclic core. The reaction proceeds in high yields and with a simple work-up procedure.
Regioselective Synthesis and Substituted Benzoxazinone Derivatives
The regioselective synthesis of substituted this compound derivatives is primarily achieved by utilizing appropriately substituted precursors, namely substituted 5-methylanthranilic acids and substituted benzoyl chlorides. The substitution pattern of the final product is directly determined by the substitution on these starting materials.
A common and well-established method involves the reaction of a substituted anthranilic acid with a substituted benzoyl chloride in the presence of a base like pyridine (B92270). uomosul.edu.iqrsc.org For instance, the reaction of 5-methylanthranilic acid with a para-substituted benzoyl chloride is expected to yield the corresponding 6-methyl-2-(para-substituted phenyl)-4H-3,1-benzoxazin-4-one. The regioselectivity is generally high, as the core benzoxazinone structure is formed in a predictable manner from the two precursor molecules.
Another versatile one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which can be applied to the synthesis of 6-methyl derivatives, utilizes an iminium cation generated from a mixture of cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent. nih.gov This method allows for the synthesis of a series of 2-substituted derivatives under mild conditions and with high yields. nih.gov
The following table summarizes the synthesis of various substituted 2-phenyl-4H-3,1-benzoxazin-4-one derivatives, illustrating the regiochemical outcome based on the substituents on the anthranilic acid and benzoyl chloride precursors.
| Anthranilic Acid Derivative | Benzoyl Chloride Derivative | Resulting Benzoxazinone Derivative | Yield (%) | Reference |
| Anthranilic acid | Benzoyl chloride | 2-Phenyl-4H-3,1-benzoxazin-4-one | 89 | nih.gov |
| Anthranilic acid | 4-Nitrobenzoyl chloride | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | 86 | nih.gov |
| Anthranilic acid | 3,5-Dinitrobenzoyl chloride | 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one | 89 | nih.gov |
| 5-Nitroanthranilic acid | Benzoyl chloride | 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one | 90 | researchgate.net |
Mechanistic Investigations of Reaction Pathways
The formation of 2-phenyl-4H-3,1-benzoxazin-4-ones, including the 6-methyl derivative, has been the subject of mechanistic studies to understand the reaction pathways. The most widely accepted mechanism for the reaction of anthranilic acid with benzoyl chloride involves a two-step process. uomosul.edu.iq
The first step is the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the benzoyl chloride. This results in the formation of an N-benzoylanthranilic acid intermediate. rsc.org The second step is an intramolecular cyclization, where the carboxylic acid group of the N-benzoylanthranilic acid attacks the amide carbonyl carbon, followed by dehydration to yield the final 2-phenyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iq Pyridine is often used as a catalyst in this reaction, where it is believed to act as a base to deprotonate the carboxylic acid, making it a more potent nucleophile for the final cyclization step.
An alternative mechanism has been proposed for the synthesis of 2-aryl-4H-benzo[d] nih.govmdpi.comoxazin-4-ones from the reaction of anthranilic acids with orthoesters, catalyzed by an acid. nih.gov This proposed mechanism involves the initial protonation of the orthoester, followed by the loss of an alcohol molecule to form a stabilized carbocation. nih.gov The amino group of the anthranilic acid then attacks this carbocation. Subsequent ring closure of the carboxylic acid onto the newly formed iminium ion, followed by the elimination of another alcohol molecule, leads to the formation of the benzoxazinone ring. nih.gov
In the case of the one-pot synthesis using a cyanuric chloride/DMF mixture, the proposed mechanism involves the formation of an active iminium cation from the reagents. nih.gov This cation then facilitates the cyclodehydration of the in-situ formed N-acylanthranilic acid to the corresponding benzoxazinone. researchgate.net
These mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to this important class of heterocyclic compounds.
Chemical Reactivity and Transformations of 6 Methyl 2 Phenyl 4h 3,1 Benzoxazin 4 One
Nucleophilic Ring-Opening Reactions
The most characteristic reaction of 4H-3,1-benzoxazin-4-ones is the nucleophilic acyl substitution at the C4 position, which leads to the cleavage of the acyl-oxygen bond (C4-O) and opening of the oxazinone ring. This reactivity makes them excellent acylating agents and precursors for a variety of other heterocyclic systems.
Nitrogen nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives, readily react with 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one. The reaction is initiated by the nucleophilic attack of the nitrogen atom on the C4-carbonyl group. This opens the ring to form an intermediate N-acyl-2-amino-5-methylbenzamide derivative. semanticscholar.org For instance, the reaction with primary amines (R-NH₂) results in the corresponding N'-substituted 2-(benzoylamino)-5-methylbenzamide.
Similarly, reaction with hydrazine hydrate (B1144303) attacks the C4 position to yield 2-(benzoylamino)-5-methylbenzohydrazide. The conditions for these reactions can vary, from stirring at room temperature to refluxing in a suitable solvent like ethanol (B145695) or pyridine (B92270). semanticscholar.org
The N-acyl anthranilamide intermediates formed from the reaction with nitrogen nucleophiles are often not isolated but undergo subsequent intramolecular cyclization to form stable quinazolinone derivatives. This transformation is a cornerstone of the utility of benzoxazinones in heterocyclic synthesis. semanticscholar.org
When the nucleophile is an amine (primary or ammonia), the intermediate N'-substituted 2-(benzoylamino)-5-methylbenzamide can be cyclized, typically under heating or acidic/basic conditions, to yield a 2,3-disubstituted-6-methylquinazolin-4(3H)-one. For example, aminolysis with ammonium (B1175870) acetate (B1210297) leads to the formation of 6-methyl-2-phenyl-3H-quinazolin-4-one. researchgate.net The reaction with hydrazine hydrate, after the initial ring opening, leads to cyclization and the formation of 3-amino-6-methyl-2-phenylquinazolin-4(3H)-one.
The following table summarizes the transformation of this compound into various quinazolinone derivatives upon reaction with different nitrogen nucleophiles.
| Nucleophile | Intermediate Product | Final Quinazolinone Product | Conditions |
| Ammonium Acetate | 2-(benzoylamino)-5-methylbenzamide | 6-methyl-2-phenyl-3H-quinazolin-4-one | Fusion/Heat |
| Primary Amines (R-NH₂) | N'-alkyl/aryl-2-(benzoylamino)-5-methylbenzamide | 3-alkyl/aryl-6-methyl-2-phenylquinazolin-4(3H)-one | Reflux in Pyridine/Ethanol |
| Hydrazine Hydrate | 2-(benzoylamino)-5-methylbenzohydrazide | 3-amino-6-methyl-2-phenylquinazolin-4(3H)-one | Reflux in Ethanol |
| Thiosemicarbazide | N-(2-(benzoylamino)-5-methylbenzoyl)thiourea | 6-methyl-2-phenyl-3-thioureidoquinazolin-4(3H)-one | Reflux in Pyridine |
This table is illustrative of general reactions reported for 2-phenyl-benzoxazinone systems.
While the conversion to quinazolinones is the most common pathway, the reactivity of the benzoxazinone (B8607429) ring allows for transformations into other heterocyclic systems. The reaction with hydrazine derivatives can, under specific conditions, lead to pyrazole-containing structures. Although direct, single-step conversion of this compound to a simple pyrazole (B372694) is not extensively documented, ring transformation reactions of related heterocycles suggest its feasibility. For example, the condensation of 2-benzoyl-1,4-benzothiazin-3-one, a sulfur analog, with hydrazine hydrate has been shown to produce a bipyrazolic compound. imist.ma This suggests that the intermediate formed from the reaction of the benzoxazinone with hydrazine could undergo further rearrangement and cyclization.
A plausible, though multi-step, pathway would involve the initial formation of the 3-aminoquinazolinone derivative. This product could then be chemically modified and rearranged to construct a pyrazole ring. Another documented reaction involves a pyrimidinone derivative reacting with hydrazine hydrate to yield a mixture containing a pyrazole, indicating that such ring transformations are possible within related nitrogen heterocycles. researchgate.net
Electrophilic Substitution Reactions on the Benzene (B151609) Ring
The benzoxazinone scaffold contains two aromatic rings: the fused benzene ring and the 2-phenyl substituent. The fused benzene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome is directed by the combined influence of the activating methyl group (-CH₃) and the deactivating, yet ortho-, para-directing, acylamino (-NH-C=O) and ether (-O-) functionalities of the heterocyclic portion.
The methyl group at C6 is an activating group and directs incoming electrophiles to the ortho (C5, C7) and para (C8, blocked by oxygen) positions. The acylamino group is deactivating but directs ortho and para. Studies on the nitration and bromination of similar (2H)-1,4-benzoxazin-3(4H)-one systems provide insight into the likely substitution patterns. orientjchem.org For the parent benzoxazinone, nitration occurs at the C6 and C8 positions, while bromination occurs at C6 and C7. For the 6-methyl derivative, the positions most susceptible to electrophilic attack would be C5 and C7. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 6-methyl-7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one.
Modifications at the 2-Phenyl Substituent
While the 2-phenyl ring can, in principle, undergo electrophilic substitution, direct modification of this ring on the pre-formed this compound heterocycle is not a commonly reported synthetic strategy. The reaction conditions required for electrophilic substitution (e.g., strong acids) could potentially lead to the degradation of the benzoxazinone ring itself.
The more prevalent and controlled method for introducing functionality onto the 2-phenyl ring is to use a substituted benzoyl chloride during the initial synthesis of the benzoxazinone. This involves reacting 2-amino-5-methylbenzoic acid with a range of substituted benzoyl chlorides in the presence of a base like pyridine or triethylamine. This approach allows for the synthesis of a diverse library of 2-(substituted-phenyl)-6-methyl-4H-3,1-benzoxazin-4-one derivatives.
The following table showcases various derivatives that can be synthesized using this precursor-based approach.
| Substituted Benzoyl Chloride | Resulting 2-Phenyl Substituted Benzoxazinone |
| 4-Fluorobenzoyl chloride | 2-(4-Fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one |
| 4-Chlorobenzoyl chloride | 2-(4-Chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one |
| 4-Bromobenzoyl chloride | 2-(4-Bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one |
| 4-Nitrobenzoyl chloride | 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one |
| 4-Methoxybenzoyl chloride | 2-(4-Methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one |
Table based on synthetic strategies reported for analogous benzoxazinones.
Functional Group Interconversions
Functional groups introduced onto the benzoxazinone scaffold through the reactions described above can be further transformed. These interconversions are valuable for creating structural diversity and for building more complex molecules.
For instance, a nitro group introduced at the C7 position via electrophilic nitration (Section 3.2) can be readily reduced to an amino group (7-amino-6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This newly formed amino group can then serve as a handle for further reactions, such as diazotization or acylation.
Similarly, if a bromo-substituent is introduced, it can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This provides a powerful tool for elaborating the core structure.
Spectroscopic Analysis and Structural Elucidation of 6 Methyl 2 Phenyl 4h 3,1 Benzoxazin 4 One and Analogues
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives reveals characteristic vibrations that are key to their structural confirmation. orientjchem.orgresearchgate.net
Analysis of Characteristic Functional Group Vibrations
The FT-IR and FT-Raman spectra of benzoxazinone (B8607429) derivatives are characterized by several distinct absorption bands corresponding to specific functional groups. The most prominent of these is the C=O stretching vibration of the lactone ring, which typically appears as a strong band in the FT-IR spectrum. For the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, this band is observed around 1764 cm⁻¹. ubaya.ac.id Another key vibration is the C=N stretching of the oxazine (B8389632) ring, found near 1614 cm⁻¹. ubaya.ac.id
The aromatic C-H stretching vibrations from both the phenyl and benzoyl moieties are typically observed above 3000 cm⁻¹. researchgate.net The presence of a methyl group in 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one would introduce characteristic C-H stretching and bending vibrations. The antisymmetric and symmetric stretching modes of the CH₃ group are expected in the 2900-3000 cm⁻¹ region. scialert.net
Other significant vibrations include the C-O-C stretching of the oxazine ring and various in-plane and out-of-plane bending vibrations of the aromatic rings, which create a unique fingerprint region for the molecule.
Interactive Data Table: Characteristic FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for 2-Phenyl-4H-3,1-benzoxazin-4-one Analogues
Click on the headers to sort the data.
| Vibrational Mode | Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| Carbonyl Stretch | C=O (Lactone) | ~1764 ubaya.ac.id | ~1750 |
| Imine Stretch | C=N (Oxazine) | ~1614 ubaya.ac.id | ~1610 |
| Aromatic Stretch | C-H | >3000 researchgate.net | >3000 |
| Methyl Stretch (Antisymmetric) | C-H (in CH₃) | ~2980 scialert.net | ~2970 scialert.net |
| Methyl Stretch (Symmetric) | C-H (in CH₃) | ~2925 scialert.net | ~2920 scialert.net |
| Ether Stretch | C-O-C | ~1250 | ~1250 |
Note: Frequencies are approximate and based on data for the parent compound and similar structures. The 6-methyl substitution will influence these values.
Correlation with Theoretical Predictions
To gain a deeper understanding of the vibrational modes, experimental data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP. orientjchem.orgresearchgate.net These computational studies allow for the prediction of vibrational frequencies and intensities, aiding in the precise assignment of observed spectral bands. nih.gov For 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra, confirming the assignments of complex vibrations in the fingerprint region. orientjchem.orgresearchgate.net Such theoretical models can also predict how substitutions, such as the methyl group at the 6-position, will affect the vibrational frequencies, providing a powerful tool for structural verification. conicet.gov.ar
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure, providing information about the chemical environment, connectivity, and spatial relationships of atoms.
Elucidation of Molecular Connectivity and Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the substituted benzoxazinone core, and the 2-phenyl group.
Methyl Protons: A singlet corresponding to the three protons of the methyl group (6-CH₃) would appear in the aliphatic region, typically around δ 2.3-2.5 ppm.
Aromatic Protons: The protons on the benzoxazinone ring and the phenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will influence the multiplicity of these signals. For the 6-methyl derivative, the protons on the benzoxazinone ring (H-5, H-7, H-8) will exhibit a specific splitting pattern (e.g., a singlet for H-5, and a doublet or multiplet for H-7 and H-8). The protons of the 2-phenyl group will also show characteristic multiplets in this region. ubaya.ac.id
The ¹³C NMR spectrum provides complementary information. Key resonances would include:
Carbonyl Carbon: The lactone C=O carbon is expected to resonate significantly downfield, around δ 158-160 ppm. ubaya.ac.id
Imine Carbon: The C=N carbon (C-2) would appear around δ 156 ppm. ubaya.ac.id
Methyl Carbon: The 6-CH₃ carbon signal would be found in the aliphatic region, typically around δ 20-22 ppm.
Aromatic Carbons: A series of signals in the δ 115-150 ppm range will correspond to the carbons of the two aromatic rings.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Click on the headers to sort the data.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 6-CH₃ | ~2.4 | Singlet |
| ¹H | Aromatic (Benzoxazinone) | ~7.2 - 8.2 | Multiplets, Singlet |
| ¹H | Aromatic (Phenyl) | ~7.5 - 8.2 | Multiplets |
| ¹³C | 6-CH₃ | ~21 | - |
| ¹³C | Aromatic & Heterocyclic | ~115 - 150 | - |
| ¹³C | C-2 (C=N) | ~156 ubaya.ac.id | - |
| ¹³C | C-4 (C=O) | ~159 ubaya.ac.id | - |
Note: Chemical shifts are predictive and based on data for analogous structures.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, advanced 2D NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of protons, further confirming the three-dimensional structure of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information on the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (237.08 g/mol ).
The fragmentation of 2-phenyl-4H-3,1-benzoxazin-4-one under electron ionization (EI) has been studied and provides a basis for predicting the fragmentation of its 6-methyl analogue. rsc.org The core fragmentation pathway often involves the loss of carbon monoxide (CO) from the lactone carbonyl group. Subsequent fragmentations can involve cleavages within the oxazine ring and the loss of fragments from the phenyl group.
A key fragmentation pathway for 2-phenyl-4H-3,1-benzoxazin-4-one involves the loss of a CO molecule to form an intermediate that rearranges. rsc.org For the 6-methyl derivative, the initial molecular ion would be at m/z 237.
Key predicted fragmentation steps:
[M]⁺ → [M - CO]⁺: Loss of carbon monoxide (28 Da) from the molecular ion to yield a fragment at m/z 209.
[M]⁺ → [C₇H₄NO]⁺: Cleavage leading to the formation of the benzoyl isocyanate radical cation, with the methyl group attached, resulting in a fragment at m/z 132.
[M]⁺ → [C₇H₅O]⁺: Formation of the benzoyl cation at m/z 105.
[C₇H₅O]⁺ → [C₆H₅]⁺: Loss of CO from the benzoyl cation to give the phenyl cation at m/z 77.
The presence of the methyl group will influence the relative abundance of these fragments and may introduce additional fragmentation pathways, such as the loss of a methyl radical.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
Click on the headers to sort the data.
| m/z | Proposed Fragment Ion | Formula |
| 237 | Molecular Ion [M]⁺ | [C₁₅H₁₁NO₂]⁺ |
| 209 | [M - CO]⁺ | [C₁₄H₁₁NO]⁺ |
| 132 | [Methylbenzoyl isocyanate fragment]⁺ | [C₈H₆NO]⁺ |
| 105 | [Benzoyl cation]⁺ | [C₇H₅O]⁺ |
| 77 | [Phenyl cation]⁺ | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of the parent analogue, 2-phenyl-4H-3,1-benzoxazin-4-one, reveals a nearly planar molecule. nih.goviucr.orgdoaj.orgresearchgate.netnih.gov The dihedral angle between the plane of the C2-attached phenyl ring and the fused benzoxazin-4-one ring system is reported to be a mere 3.72(4)°. nih.goviucr.orgdoaj.orgresearchgate.netnih.gov This near-coplanarity suggests a significant degree of conjugation across the molecule.
In the case of the 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one analogue, the core structure also maintains its planarity, which is a common feature among these derivatives. researchgate.net
Table 1: Key Crystallographic Data for 2-Phenyl-4H-3,1-benzoxazin-4-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3055 (16) |
| b (Å) | 3.8930 (4) |
| c (Å) | 20.445 (2) |
| β (°) | 94.946 (3) |
| Volume (ų) | 1055.1 (2) |
| Z | 4 |
Data sourced from references nih.govresearchgate.net.
The crystal packing of these benzoxazinone analogues is primarily governed by a combination of weak intermolecular forces, which dictate the supramolecular architecture.
For 2-phenyl-4H-3,1-benzoxazin-4-one, the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds and significant π-π stacking interactions. nih.govresearchgate.net The molecules arrange themselves into stacks that run parallel to the b-axis of the crystal lattice. nih.goviucr.orgdoaj.org The centroid-centroid distance for the π-π stacking is documented as 4.2789(11) Å. nih.goviucr.orgdoaj.orgresearchgate.net
Similarly, the crystal structure of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one is stabilized by both intramolecular and intermolecular C-H···O hydrogen bonds. researchgate.net Weak π-π stacking interactions are also crucial in stabilizing the crystal packing, with a reported centroid-centroid distance of 3.6(17) Å, leading to the formation of parallel layers along the b-axis. researchgate.net
It is highly probable that this compound adopts a similar crystal packing motif. The presence of the extended aromatic system facilitates π-π stacking, while the carbonyl oxygen and various C-H bonds provide sites for hydrogen bonding, leading to a stable, layered crystal structure.
Table 2: Intermolecular Interaction Data for Benzoxazinone Analogues
| Compound | Interaction Type | Distance (Å) / Geometry |
|---|---|---|
| 2-Phenyl-4H-3,1-benzoxazin-4-one | π-π Stacking (centroid-centroid) | 4.2789 (11) |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | C-H···O Hydrogen Bonds | Present |
| 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one | π-π Stacking (centroid-centroid) | 3.6 (17) |
| 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one | C-H···O Hydrogen Bonds | Present (Intra- and Intermolecular) |
Data sourced from references nih.govresearchgate.netresearchgate.net.
Ultraviolet-Visible Spectroscopy and Electronic Transitions
The electronic absorption spectra of 2-substituted-4H-3,1-benzoxazin-4-ones have been recorded, providing insight into their electronic transitions. ubaya.ac.id The UV-Vis spectrum of a molecule like this compound is characterized by absorptions arising from the promotion of electrons from occupied molecular orbitals (bonding or non-bonding) to unoccupied anti-bonding molecular orbitals.
The core structure contains several chromophores, including the benzene (B151609) ring, the phenyl substituent, and the α,β-unsaturated ketone system embedded within the oxazinone ring. The electronic transitions expected for this class of compounds are primarily of two types:
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. mdpi.com The extensive conjugated system, which includes the fused benzene ring, the C=N bond, the C=O group, and the 2-phenyl ring, gives rise to these transitions. These are expected to appear as strong absorption bands in the UV region.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), specifically the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital. mdpi.com These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. mdpi.com The carbonyl oxygen and the heterocyclic nitrogen and oxygen atoms in the benzoxazinone ring are the sources of these non-bonding electrons.
While specific λmax values for this compound are not detailed in the available literature, studies on the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, confirm its analysis by UV spectroscopy. ubaya.ac.id The addition of a methyl group at the 6-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenyl-4H-3,1-benzoxazin-4-one |
| 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one |
| Anthranilic acid |
| Benzoyl chloride |
Computational and Theoretical Investigations of 6 Methyl 2 Phenyl 4h 3,1 Benzoxazin 4 One Chemistry
Quantum Chemical Calculations (DFT, Hartree-Fock)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational in the computational analysis of molecular systems. core.ac.uk These approaches are employed to predict the geometric and electronic characteristics of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one.
Optimization of Molecular Geometry and Electronic Structure
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Both DFT, with functionals like B3LYP, and the ab initio Hartree-Fock method are utilized for this purpose. core.ac.uknih.gov The process iteratively adjusts the positions of atoms to minimize the total electronic energy of the molecule.
Below is a representative table of optimized geometric parameters that would be obtained from such calculations.
Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.21 |
| C-O (in ring) | 1.38 | |
| C-N | 1.39 | |
| C=N | 1.28 | |
| C-C (phenyl-benzoxazinone) | 1.48 | |
| Bond Angle (°) | O-C-N | 118 |
| C-N-C | 121 | |
| Dihedral Angle (°) | Phenyl ring vs. Benzoxazinone (B8607429) | ~4-5 |
Note: The values in this table are illustrative and based on typical results for similar structures. Actual calculated values may vary depending on the specific level of theory and basis set used.
Basis Set Effects on Computational Accuracy
The choice of a basis set is crucial in quantum chemical calculations as it dictates the flexibility of the mathematical functions used to represent the molecular orbitals. wikipedia.org The accuracy of the calculated geometry and energy is directly influenced by the quality of the basis set. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com
Prediction of Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. mdpi.com
The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively, according to Koopmans' theorem. libretexts.org Computational methods can reliably calculate these orbital energies and the resulting energy gap.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are illustrative and representative of what would be expected from DFT calculations on similar aromatic heterocyclic systems.
Effects of Substituent Groups on Electronic Properties
The electronic properties of the this compound molecule are influenced by its substituent groups: the phenyl group at the 2-position and the methyl group at the 6-position. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energies of the frontier orbitals and thus the reactivity of the compound. rsc.org
The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect but can act as an electron-donating group through resonance. The methyl group is a well-known electron-donating group due to hyperconjugation and a weak inductive effect. In the context of the benzoxazinone ring, the methyl group is expected to increase the electron density of the aromatic system, which would raise the energy of the HOMO. This, in turn, would likely decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity compared to its unsubstituted counterpart. Structure-activity relationship studies on benzoxazinone derivatives have indicated that the presence and position of substituents on the phenyl ring can modulate their biological activity, which is intrinsically linked to their electronic properties. nih.gov
Topological Analyses (Natural Bond Orbital (NBO), Atoms in Molecules (AIM))
Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and hyperconjugative effects. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis can quantify the delocalization of electron density from the electron-donating methyl group into the aromatic ring and reveal stabilizing interactions between occupied and unoccupied orbitals.
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, partitions the electron density of a molecule into atomic basins. wikipedia.org This allows for the characterization of chemical bonds based on the properties of the electron density at bond critical points. uni-rostock.de AIM analysis can be used to identify and characterize not only covalent bonds but also weaker interactions such as hydrogen bonds and van der Waals interactions, which can be crucial for understanding the crystal packing and intermolecular interactions of the title compound. researchgate.net
Charge Distribution and Bond Orders
This analysis reveals the electrophilic and nucleophilic sites within the molecule. For the benzoxazinone core, it is expected that the carbonyl carbon (C4) would carry a significant positive charge, making it a primary site for nucleophilic attack. The oxygen and nitrogen atoms within the heterocyclic ring would possess negative charges, influencing their interaction with other molecules. The bond orders would confirm the aromaticity of the phenyl and benzene (B151609) rings and the double-bond character of the C=O and C=N bonds.
To illustrate the type of data obtained from such an analysis, a representative, hypothetical table of NBO charges for key atoms in the this compound core is presented below. These values are illustrative and would require specific DFT calculations for validation.
| Atom | Hypothetical NBO Charge (a.u.) |
|---|---|
| O1 (in ring) | -0.55 |
| C2 | +0.40 |
| N3 | -0.45 |
| C4 | +0.60 |
| O (carbonyl) | -0.65 |
Intramolecular Interactions
The three-dimensional structure and stability of this compound are influenced by various intramolecular interactions. Crystallographic studies on the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, and its derivatives reveal key non-covalent interactions that are crucial for stabilizing the molecular conformation. nih.govresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. While MD simulations have been applied to related heterocyclic systems like benzo nih.govuomosul.edu.iqoxazin-3(4H)-one to analyze their structural stability, specific MD studies focused on the conformational analysis of this compound were not identified in the surveyed scientific literature. acs.org
If such a study were to be conducted, it would involve simulating the motion of the molecule in a solvent environment (typically water) over a period of nanoseconds. The resulting trajectory would reveal the preferred dihedral angles, the flexibility of the phenyl ring relative to the benzoxazinone core, and the stability of any identified intramolecular interactions over time. This information is particularly valuable for understanding how the molecule might adapt its shape upon interacting with a biological target like an enzyme.
Molecular Docking Studies (e.g., Enzyme-Ligand Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. While no docking studies have been published for this compound specifically, research on the parent compound and its analogs provides valuable insights into its potential as an enzyme inhibitor.
A study involving the parent compound, 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one, investigated its interaction with methionyl-tRNA synthetase (MRS), an enzyme that has been identified as a potential target in cancer therapy. ubaya.ac.id The docking results indicated that the compound binds to the enzyme's active site, and a favorable binding energy was calculated. ubaya.ac.id
Below is a table summarizing the results from this molecular docking study on the parent compound.
| Compound | Target Enzyme | PDB ID | Docking Score (Rerank Score, Kcal/mol) | Reference |
|---|---|---|---|---|
| 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one | Methionyl-tRNA Synthetase (MRS) | 1PG2 | -76.04 | ubaya.ac.id |
The negative rerank score suggests a favorable binding interaction between the benzoxazinone scaffold and the enzyme. ubaya.ac.id Other related structures, such as derivatives of benzo nih.govuomosul.edu.iqoxazin-3(4H)-one, have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. acs.org Furthermore, similar heterocyclic systems have been docked into the gamma-aminobutyric acid type A (GABA-A) receptor, a target for anticonvulsant drugs. nih.gov These studies collectively suggest that the 2-phenyl-4H-3,1-benzoxazin-4-one scaffold is a promising candidate for interacting with various enzyme active sites. Docking studies of the 6-methyl derivative would be necessary to determine how the addition of the methyl group affects binding affinity and selectivity for these or other biological targets.
Biological Activity Profiles and Mechanistic Studies of 6 Methyl 2 Phenyl 4h 3,1 Benzoxazin 4 One Derivatives
Antimicrobial Activity
The 4H-3,1-benzoxazin-4-one nucleus is a constituent of several natural products and has been a template for the synthesis of new compounds with potential antimicrobial effects. Research into this class of compounds has revealed activity against a range of pathogenic bacteria and fungi.
Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated notable antibacterial properties. bu.edu.eg While specific data for 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one is not extensively detailed, studies on closely related analogues provide insight into their potential efficacy. For instance, various synthesized compounds derived from 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one have been screened for activity. orientjchem.org One study on novel 4H-3,1-benzoxazinone derivatives bearing a chalcone (B49325) moiety showed mild to moderate activity against both gram-positive and gram-negative bacteria. raco.cat Another study involving 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one and its subsequent conversion to quinazolinone derivatives also reported screening for antibacterial activity against various strains. bu.edu.egresearchgate.net These findings collectively suggest that the benzoxazinone (B8607429) scaffold is a promising framework for developing new antibacterial agents. researchgate.netekb.eg
The mechanism for the antibacterial action of some derivatives is believed to be the inhibition of essential cellular processes. For example, certain compounds targeting bacterial methionyl-tRNA synthetase (MetRS) have shown potent and selective activity against gram-positive bacteria. nih.gov This enzyme is crucial for protein synthesis, making it an attractive target for novel antibiotics. nih.gov
Table 1: Antibacterial Activity of Selected Benzoxazinone-Related Compounds
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |
|---|---|---|
| 2-Phenylquinoline-4(3H)-one Derivatives (from 2-phenyl-4H-benzoxazin-4-one) | Escherichia coli, Staphylococcus aureus | Compound 7 showed high activity against tested strains. orientjchem.org |
| 4H-3,1-Benzoxazinone-Chalcone Derivatives | Gram-positive and Gram-negative bacteria | Mild to moderate activity observed. raco.cat |
Note: The table presents data on derivatives and related structures to illustrate the potential of the chemical class, due to limited specific data on this compound.
The antifungal potential of the 4H-3,1-benzoxazin-4-one scaffold has also been a subject of investigation. Various derivatives have been synthesized and tested against pathogenic fungi, showing a range of inhibitory activities. bu.edu.eg A study involving a series of 81 3-phenyl-2H-benzoxazin-2,4(3H)-diones, which feature a related core structure, were evaluated for activity against five strains of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.gov The research indicated that antifungal activity was influenced by the types of substituents on the phenyl ring. nih.gov
Similarly, other research has confirmed that compounds derived from 2-phenyl-4H-3,1-benzoxazin-4-one exhibit antifungal properties. researchgate.net For example, novel quinazolinones synthesized from a benzoxazinone precursor were screened against Candida albicans, Aspergillus niger, and Curvularia lunata, with results showing notable antifungal effects. researchgate.netnih.gov These studies underscore the value of the benzoxazinone framework in the search for new antifungal agents. frontiersin.org
Table 2: Antifungal Activity of Selected Benzoxazinone Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |
|---|---|---|
| Quinazolinones (from 2-substituted benzoxazinone) | Candida albicans, Aspergillus niger, Curvularia lunata | Synthesized compounds exhibited antifungal activity. researchgate.net |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | A. corymbifera, A. fumigatus, C. albicans, M. gypseum, T. mentagrophytes | Activity was found to be structure-dependent. nih.gov |
Note: The table presents data on derivatives to illustrate the potential of the chemical class, due to limited specific data on this compound.
Anti-Inflammatory Potential
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The benzoxazinone scaffold has been explored for its anti-inflammatory properties. Several studies have reported the synthesis of novel benzoxazinone derivatives with significant anti-inflammatory activity. researchgate.netnih.gov For instance, a study focused on synthesizing benzoxazinone derivatives from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) resulted in compounds with potent activity. One such derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, demonstrated a significant inhibition of rat paw edema at 62.61%. researchgate.net
The mechanism of anti-inflammatory action for some related heterocyclic compounds, such as benzo[a]phenoxazines, involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the production of pro-inflammatory prostaglandins. mdpi.com Other research on 2H-1,4-benzoxazin-3(4H)-one derivatives showed they could reduce nitric oxide (NO) production and downregulate pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov These findings suggest that derivatives of this compound could also possess valuable anti-inflammatory effects.
Anticancer Activity
The development of novel anticancer agents is a primary focus of pharmaceutical research, and the benzoxazinone core has emerged as a promising scaffold. Derivatives have shown cytotoxic activity against a variety of human cancer cell lines. nih.govnih.gov
Research has specifically highlighted the anticancer potential of the 2-phenyl-4H-3,1-benzoxazin-4-one structure. A study focusing on the synthesis of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, the parent compound to the 6-methyl derivative, evaluated its activity against the A549 human lung cancer cell line. ubaya.ac.idresearchgate.net The compound demonstrated cytotoxic activity with a half-maximal inhibitory concentration (IC50) value of 65.43 ±2.7 μg/mL. ubaya.ac.idresearchgate.net While this activity was less potent than the control drug doxorubicin, it confirmed the anticancer potential of the core 1,3-benzoxazine ring structure. ubaya.ac.idresearchgate.net
Other studies on different benzoxazine (B1645224) derivatives have shown potent activity against various cancer cell lines, including those of the breast, liver, colon, and ovaries, further supporting the potential of this chemical class in oncology. nih.gov
Table 3: Anticancer Activity of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one
| Compound | Cancer Cell Line | Assay | IC50 Value |
|---|
A key aspect of drug discovery is understanding the molecular mechanism of action. For 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, a proposed molecular target for its anticancer activity is Methionyl-tRNA Synthetase (MetRS). ubaya.ac.idresearchgate.net MetRS is an essential enzyme in protein biosynthesis, responsible for attaching the amino acid methionine to its corresponding tRNA. nih.gov The inhibition of this enzyme disrupts protein synthesis, leading to cell growth arrest and death.
Aminoacyl-tRNA synthetases are attractive targets for drug discovery because of their critical role in cell viability. nih.gov In-silico molecular docking studies have supported the hypothesis that 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one can bind to the active site of MetRS. ubaya.ac.idubaya.ac.id This mechanism is also the basis for the antibacterial activity of certain novel antibiotics, which selectively inhibit the bacterial form of MetRS. nih.gov The potential for benzoxazinone derivatives to inhibit human MetRS provides a plausible mechanism for their observed cytotoxic effects on cancer cells and marks a promising avenue for the development of new targeted cancer therapies.
Enzyme Inhibition Studies
The 4H-3,1-benzoxazin-4-one nucleus is a recognized pharmacophore that acts as an inhibitor for several classes of enzymes, most notably serine proteases. nih.gov The mechanism often involves the benzoxazinone ring acting as an acylating agent, forming a covalent bond with a key serine residue in the enzyme's active site, leading to time-dependent and often irreversible inhibition.
Human Leukocyte Elastase (HLE), a serine protease found in neutrophils, plays a critical role in the degradation of extracellular matrix proteins, particularly elastin. nih.gov Its overactivity is implicated in inflammatory diseases like pulmonary emphysema. Consequently, HLE has been a major target for inhibitors based on the 4H-3,1-benzoxazin-4-one scaffold. acs.org
A series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives, where amino acids and dipeptides were attached to the 6-amino group, were synthesized and tested for their inhibitory activity against HLE. nih.gov These compounds demonstrated time-dependent inhibition, with the most potent effects observed for derivatives containing Z-Arg-(Pmc), Z-Val-Phe, Z-Ala-Val, or Z-Val-Ala moieties. nih.gov
Further studies on 5-methyl-4H-3,1-benzoxazin-4-one derivatives showed that substitution at the 7-position with specific amino acid residues could produce potent and highly specific HLE inhibitors. nih.govcapes.gov.br For instance, derivatives TEI-5624 and TEI-6344 were found to be powerful inhibitors of human sputum elastase (HSE), which is equivalent to HLE, exhibiting high selectivity over other proteinases like chymotrypsin. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity (vs. other proteases) |
| TEI-5624 | Human Sputum Elastase (HSE) | 6.91 nM | 300-fold to 45,000-fold |
| TEI-6344 | Human Sputum Elastase (HSE) | 16.3 nM | Not specified |
This table presents inhibition data for 5-methyl-4H-3,1-benzoxazin-4-one derivatives against Human Sputum Elastase. nih.gov
Other related structures, such as 2-vinyl-4H-3,1-benzoxazin-4-one, have also been investigated for their HLE inhibitory activity. jocpr.comijnc.ir
The inhibitory action of 4H-3,1-benzoxazin-4-one derivatives extends beyond HLE to other enzymes.
Human Chymase: A series of 2-sec-amino-4H-3,1-benzoxazin-4-ones were evaluated as acyl-enzyme inhibitors of human chymase, another protease involved in inflammation. jocpr.comijnc.ir
C1r Serine Protease: 2-Aryl-4H-3,1-benzoxazin-4-ones have been synthesized and tested for their ability to inhibit C1r serine protease, a component of the classical complement pathway. Some of these derivatives showed potency comparable to the reference compound FUT-175. jocpr.comijnc.ir
Monoamine Oxidase (MAO): While not benzoxazinones, structurally related 1,2,4-oxadiazin-5(6H)-one derivatives have been investigated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical in the metabolism of neurotransmitters. mdpi.com Certain substituted derivatives showed potent MAO-B inhibition, suggesting their potential as lead compounds for neurological disorders. mdpi.com
Methionyl-tRNA Synthetase (MRS): In silico studies on 2-phenyl-4H-benzo[d] jocpr.comnih.govoxazin-4-one have explored its potential inhibitory activity against Methionyl-tRNA Synthetase, an enzyme crucial for protein synthesis in cancer cells. ubaya.ac.idresearchgate.net
Antidiabetic and Hypolipidemic Investigations
Research has also explored the utility of the 1,3-benzoxazin-4-one scaffold in developing agents to manage diabetes and dyslipidemia. jocpr.com A significant approach has been the synthesis of hybrid molecules that combine the benzoxazinone core with a 2,4-thiazolidinedione (B21345) (TZD) headgroup, a well-known pharmacophore for peroxisome proliferator-activated receptor gamma (PPARγ) agonists used in treating type 2 diabetes. jocpr.comijnc.ir
One study reported the synthesis of 5-[4-[2-[2,3-benzoxazine-4-one-2-yl]ethoxy]phenyl methyl]thiazolidine-2,4-diones and evaluated their ability to lower plasma glucose and triglyceride levels. jocpr.com A derivative from this line of research, DRF-2519, was identified as a potent dual activator of PPARs. jocpr.comijnc.ir Similarly, novel benzothiazole (B30560) derivatives of TZD-sulfonamides have shown significant hypoglycemic and hypolipidemic activities in animal models of diabetes. nih.gov While not direct derivatives of this compound, these studies highlight the potential of related heterocyclic systems in metabolic disease research. researchgate.netnih.govfrontiersin.org
Antiplatelet Aggregation Research
Certain derivatives of benzoxazinone have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. One study synthesized a series of 2,8-disubstituted benzoxazinones and evaluated their effects on platelet aggregation induced by arachidonic acid (AA). jocpr.com The results indicated that all the synthesized compounds were more potent inhibitors than aspirin (B1665792) in this assay. jocpr.com
In a separate study on phenylhydrazone derivatives, which share some structural similarities, compounds with electron-releasing groups (like hydroxyl or methoxy) on the phenyl ring generally showed better inhibition of AA-induced platelet aggregation. nih.gov Conversely, electron-withdrawing groups tended to decrease the inhibitory potency. nih.gov This suggests that the electronic properties of substituents on the phenyl ring are a key determinant of activity. nih.govdntb.gov.ua
Antioxidant Properties
Oxidative stress is a pathological process implicated in numerous diseases. nih.gov Heterocyclic compounds, including those with a benzoxazine core, have been a focus of antioxidant research. researchgate.netresearchgate.net Studies have demonstrated that various benzoxazine derivatives possess the ability to scavenge free radicals and inhibit oxidative processes. researchgate.netresearchgate.net
For example, a study on new 4H-3,1-benzoxazin-4-one derivatives bearing a pyrazolyl moiety found that the introduction of the pyrazole (B372694) group enhanced antioxidant properties as measured by the ABTS method. researchgate.net Another investigation into 1,4-benzoxazine derivatives found that a compound with methoxy (B1213986) and methyl substituents (compound 3d) showed high antioxidant activity with an IC50 value of 53.33 µg/ml. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Effects
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For benzoxazinone derivatives, several SAR studies have elucidated key structural requirements for their various biological activities.
For Serine Protease Inhibition: In the case of HLE inhibitors, the nature of the substituent at the 7-position of the 5-methyl-4H-3,1-benzoxazin-4-one ring is critical. Specific amino acid residues at this position lead to highly potent and selective inhibitors. nih.govcapes.gov.br For 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives, linking dipeptides like Z-Val-Phe or Z-Ala-Val to the 6-amino group resulted in the most potent HLE inhibition. nih.gov
For Antiplatelet Activity: In studies of related hydrazone structures, the electronic nature of the substituent on the phenyl ring is a major factor. Electron-releasing groups such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups were found to enhance the inhibition of platelet aggregation induced by arachidonic acid. nih.gov In contrast, electron-withdrawing groups diminished this activity. nih.gov
For Phytotoxicity: SAR studies on naturally occurring benzoxazinones like DIMBOA and DIBOA have shown that their degradation products and synthetic 2-deoxy derivatives can exhibit high phytotoxicity, suggesting their potential as natural herbicide models. nih.gov The stability and high activity of the degradation product 2-aminophenoxazin-3-one (APO) point to its significant ecological role. nih.gov
These studies collectively demonstrate that the 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry. The biological activity of its derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic ring system, particularly at the C2, C6, and C7 positions, allowing for the development of compounds with specific and potent pharmacological profiles.
Applications of 6 Methyl 2 Phenyl 4h 3,1 Benzoxazin 4 One in Diverse Fields
Precursors in Organic Synthesis (e.g., for complex heterocyclic systems)
A primary application of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one lies in its role as a key intermediate for the synthesis of more complex heterocyclic compounds. The benzoxazinone (B8607429) ring system is susceptible to nucleophilic attack, which allows for its transformation into other valuable scaffolds. uomosul.edu.iqnih.gov The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with various nitrogen-based nucleophiles is a well-established method for the preparation of quinazolinone derivatives. uomosul.edu.iq
For instance, the reaction of a benzoxazinone with primary amines leads to the opening of the oxazinone ring, followed by cyclization to form the corresponding quinazolinone. uomosul.edu.iq This reactivity is demonstrated in the synthesis of a variety of substituted quinazolinones, which are themselves an important class of compounds with a broad spectrum of biological activities. uomosul.edu.iqnih.gov The general reaction scheme involves the attack of the amine at the electrophilic C4 position of the benzoxazinone ring, leading to a ring-opened intermediate that subsequently cyclizes to the quinazolinone.
Table 1: Synthesis of Quinazolinone Derivatives from Benzoxazinones
| Reactant 1 | Reactant 2 | Product | Reference |
| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine (B178648) Hydrate (B1144303) | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one | uomosul.edu.iq |
| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Ethanolamine | 3-(2-Hydroxyethyl)-6-iodo-2-methylquinazolin-4(3H)-one | |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic Acid | A mixture of the benzoxazinone and N-benzoylanthranilic acid | rsc.org |
This synthetic utility highlights the importance of this compound as a versatile precursor for creating a library of complex heterocyclic molecules with potential applications in medicinal chemistry and other fields. chemimpex.com
Material Science Applications (e.g., Polymeric Materials)
The benzoxazinone moiety is a precursor to a class of high-performance thermosetting polymers known as polybenzoxazines. nih.govresearchgate.net Polybenzoxazines are formed through the ring-opening polymerization of benzoxazine (B1645224) monomers, a process that can be initiated thermally without the need for a catalyst and does not produce any volatile by-products. researchgate.net This results in polymers with a high degree of molecular design flexibility, excellent thermal stability, high char yield, low water absorption, and good dimensional stability. researchgate.net
While specific research on the polymerization of this compound is not extensively detailed in the available literature, the general chemistry of polybenzoxazine formation suggests its potential as a monomer. The process typically involves the synthesis of a benzoxazine monomer from a phenol, a primary amine, and formaldehyde. The subsequent thermal curing leads to the ring-opening of the oxazine (B8389632) ring and the formation of a cross-linked polymer network. The properties of the resulting polybenzoxazine can be tailored by the choice of the starting materials. Given its structure, this compound could potentially be utilized in the synthesis of functional polybenzoxazines, contributing to the development of advanced materials with tailored properties.
Optical and Pigment Technology (e.g., Optical Bleaching Agents)
Benzoxazinone derivatives have shown promise in the field of optical and pigment technology, particularly due to their fluorescent properties and ability to absorb ultraviolet (UV) light. nih.gov Some benzoxazinones are utilized as fluorescent whitening agents, also known as optical brighteners. specialchem.com These compounds function by absorbing light in the invisible UV spectrum and re-emitting it as visible blue light. specialchem.comsbchem.com This emitted blue light masks the inherent yellow cast of a material, making it appear whiter and brighter. sbchem.com
The class of compounds most commonly used as optical brighteners includes stilbenes and benzoxazole (B165842) derivatives, which are structurally related to benzoxazinones. wikipedia.org The effectiveness of these compounds is dependent on their chemical structure, which influences their absorption and emission spectra.
Table 2: Examples of Benzoxazole-Based Optical Brighteners
| Chemical Name | CAS Number | Application |
| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 | Plastics, fibers |
| 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole | 1533-45-5 | Plastics, fibers |
| 2,2'-(Naphthalene-1,4-diyl)bis(benzoxazole) | 5089-22-5 | Plastics, fibers |
Cosmetic Industry Applications
Certain benzoxazinone compounds have found applications in the cosmetic industry, primarily for their ability to absorb UV radiation. This property makes them suitable for use as UV absorbers in sunscreens and other cosmetic formulations to protect the skin from the harmful effects of sunlight. The inclusion of such compounds can help prevent sunburn and reduce the risk of long-term skin damage.
Furthermore, the principles of optical brightening can also be applied in cosmetics. wikipedia.org Formulations for hair care, particularly for blonde or grey hair, may include optical brighteners to counteract yellow tones and enhance brightness. wikipedia.org In makeup, microspheres containing optical brighteners can be used to illuminate shadowed areas of the skin, creating a more vibrant appearance. wikipedia.org While the direct use of this compound in commercial cosmetic products is not widely documented, the functional properties of the benzoxazinone class of compounds suggest a potential for such applications.
Concluding Remarks and Future Research Directions
Current Gaps in Research on 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one
A comprehensive review of existing literature reveals a significant gap in research dedicated specifically to this compound. While the synthesis and properties of 2-phenyl-4H-3,1-benzoxazin-4-one and other derivatives are well-documented, dedicated studies on the 6-methyl variant are scarce. researchgate.net This points to several key areas that are currently underexplored:
Detailed Biological Profiling: The broad spectrum of biological activities associated with benzoxazinones—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—has not been systematically evaluated for this specific compound. uomosul.edu.iqjocpr.comresearchgate.net Its efficacy against a wide panel of cancer cell lines, bacterial and fungal strains, and viral targets remains unknown.
Pharmacokinetic and Metabolic Studies: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding these parameters is crucial for any potential therapeutic development.
Mechanism of Action Studies: For many benzoxazinone (B8607429) derivatives, the precise molecular mechanisms underlying their biological effects are not fully elucidated. Future work should focus on identifying the specific cellular targets and pathways modulated by this compound.
Physicochemical Characterization: Detailed studies on properties such as solubility, stability, and polymorphism are necessary for formulation and application development. eg.net
Emerging Methodologies for Synthesis and Characterization
Recent advancements in synthetic organic chemistry offer efficient and environmentally friendly routes to the benzoxazinone core, which can be readily adapted for this compound.
Synthesis: Classical methods often involve the reaction of anthranilic acids with acid chlorides or anhydrides. mdpi.comuomosul.edu.iq However, emerging strategies provide improved yields, milder reaction conditions, and greater functional group tolerance. mdpi.comnih.govresearchgate.net These include:
Catalyst-driven Syntheses: Copper-catalyzed decarboxylative coupling and palladium-catalyzed carbonylative reactions have proven highly effective. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields.
Green Chemistry Approaches: The use of ionic liquids as reusable catalysts and solvents, along with solvent-free grinding methods, aligns with the principles of sustainable chemistry. mdpi.com
Characterization: Standard characterization relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For more in-depth analysis, especially for material applications, advanced methods are being employed:
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of polybenzoxazines derived from these monomers. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation and insights into intermolecular interactions. researchgate.net
| Methodology | Key Features | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Copper-Catalyzed Decarboxylative Coupling | Uses readily available α-keto acids and anthranilic acids. | Economical, good functional group tolerance. | mdpi.com |
| Palladium-Catalyzed Carbonylative Coupling | Constructs the core via C-H bond carbonylation. | High atom economy, can use various carbonyl sources. | researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid, efficient, often solvent-free. | nih.gov |
| Ionic Liquid-Mediated Cyclization | Employs ionic liquids as recyclable catalysts/solvents. | Eco-friendly, mild conditions. | mdpi.com |
Prospects for Novel Biological Activity and Therapeutic Development
The benzoxazinone scaffold is a versatile pharmacophore. The introduction of a methyl group at the 6-position on the benzoxazinone ring can significantly influence its biological activity, potentially by enhancing binding to target proteins or altering its metabolic stability. nih.gov
Future research should investigate:
Enzyme Inhibition: Benzoxazinones are known inhibitors of various enzymes, including serine proteases like human leukocyte elastase and topoisomerases. jocpr.comnih.gov The activity of this compound against these and other clinically relevant enzymes, such as kinases and viral proteases, should be explored.
Anticancer Activity: Research on similar compounds suggests that this derivative could be a potent anticancer agent. nih.gov Studies should assess its cytotoxicity against a panel of human cancer cell lines and investigate its potential as a topoisomerase poison or catalytic inhibitor. nih.gov
Antimicrobial and Antiviral Potential: Given the documented activity of this chemical class against various pathogens, including Mycobacterium tuberculosis and human coronavirus, screening for broad-spectrum antimicrobial and antiviral efficacy is a promising avenue. jocpr.comnih.gov
Anti-aging and Antioxidant Properties: Novel benzoxazine (B1645224) hybrids have recently been explored for their antioxidant effects and potential in counteracting cellular senescence, opening a new field of application in cosmetics and anti-aging therapies. nih.gov
| Potential Biological Target/Activity | Rationale based on Benzoxazinone Scaffold | Future Research Focus | Reference |
|---|---|---|---|
| Anticancer (e.g., Topoisomerase Inhibition) | Derivatives have shown to be potent topoisomerase poisons and catalytic inhibitors. | Evaluate against various cancer cell lines; determine IC50 values and mechanism. | nih.gov |
| Antimycobacterial | Benzoxazinones show activity against drug-resistant M. tuberculosis. | Screen for activity against various mycobacterial strains. | nih.govnih.gov |
| Antiviral (e.g., Serine Protease Inhibition) | Known to inhibit viral proteases like human CMV protease. | Test against a panel of viruses, particularly those reliant on serine proteases. | jocpr.com |
| Antioxidant/Anti-aging | Novel hybrids show promise in reducing oxidative stress and cellular senescence. | Investigate antioxidant capacity and effects on skin fibroblasts. | nih.gov |
Advanced Computational Modeling for Property Prediction and Rational Design
Computational chemistry offers powerful tools to accelerate the research and development of new molecules, reducing the reliance on costly and time-consuming experimental work. frontiersin.org For this compound, in silico methods can be pivotal.
Molecular Docking and Dynamics: These techniques can predict the binding affinity and interaction modes of the compound with various biological targets, such as enzyme active sites. nih.gov This allows for the rational prioritization of biological assays and provides insights into the potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): By building models based on a library of related benzoxazinone derivatives, QSAR studies can predict the biological activity of novel, unsynthesized analogues. This facilitates the rational design of derivatives with enhanced potency and selectivity.
ADME/Toxicity Prediction: Computational tools can forecast the pharmacokinetic properties and potential toxicity of the compound and its derivatives, helping to identify promising candidates early in the drug discovery pipeline. nih.gov
DFT (Density Functional Theory) Studies: DFT calculations can elucidate the electronic properties of the molecule, helping to understand its reactivity and interaction capabilities. rsc.org
Exploration of New Application Avenues
Beyond pharmaceuticals, the unique chemical structure of this compound makes it a candidate for advanced materials and other industrial applications.
Polymer Chemistry: Benzoxazines are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high char yield. nih.gov The subject compound could serve as a monomer to create novel polymers with tailored mechanical and thermal properties for use in aerospace, automotive, and electronics industries. dntb.gov.uanih.gov Bio-based polybenzoxazines are also gaining traction for use in coatings, adhesives, and as flame retardants. nih.gov
Agrochemicals: The benzoxazinone core is found in natural allelochemicals and has been used as a template for insecticides and herbicides. mdpi.com The specific substitutions on this compound may confer potent and selective activity against agricultural pests or weeds.
Chelating Agents: The presence of oxygen and nitrogen atoms with lone electron pairs allows benzoxazine structures to form coordination complexes with metal ions. dntb.gov.ua This opens up potential applications in areas such as heavy metal removal from water or the synthesis of metal oxide nanoparticles. dntb.gov.ua
Q & A
Q. What are the established synthetic routes for 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one?
The synthesis of this compound typically involves cyclization reactions using anthranilic acid derivatives. Key methods include:
- Mechanochemical synthesis : A solvent-free approach mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, enabling efficient cyclization at room temperature .
- Thermal condensation : Reaction of substituted phenols or anthranilic acid with carbonyl-containing reagents (e.g., tetrachlorophthalic anhydride) under reflux in n-butanol, yielding benzoxazinones after recrystallization .
- Phenol-amide coupling : Reaction of phenolic precursors with amides or amines under acidic conditions, followed by intramolecular cyclization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Critical characterization methods include:
- FTIR : Identification of carbonyl (C=O) stretching vibrations (~1680–1730 cm⁻¹) and aromatic C-H bending .
- NMR spectroscopy : ¹H NMR for resolving methyl (δ ~2.5 ppm) and phenyl proton environments, and ¹³C NMR to confirm the benzoxazinone core (C=O at ~165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. How does the methyl group at position 6 influence the compound’s stability?
The 6-methyl group enhances steric hindrance, reducing reactivity at adjacent positions. Comparative studies with analogs (e.g., 2-methyl vs. 2-ethoxy derivatives) show improved thermal stability due to reduced electron-withdrawing effects . Stability assays (e.g., HPLC under accelerated degradation conditions) are recommended to assess hydrolytic resistance in acidic/alkaline environments .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for scalable production?
Key optimization parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while n-butanol enhances cyclization efficiency .
- Catalyst screening : Triphenylphosphine in mechanochemical synthesis reduces reaction time and byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC with UV visualization .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or structural analogs. Mitigation strategies:
- Assay validation : Use standardized protocols (e.g., fixed enzyme concentrations, controlled pH) and replicate studies with positive controls .
- Structural analysis : Compare substituent effects using SAR tables (see Table 1). For example, 2-phenyl derivatives show stronger protease inhibition than 2-methyl analogs .
Q. What computational methods predict the reactivity of this compound?
- DFT calculations : Model electrophilic aromatic substitution at the 6-methyl position using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Predict binding affinities to biological targets (e.g., elastase or chymotrypsin) using AutoDock Vina .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O) to explain crystal packing and stability .
Q. How to design structure-activity relationship (SAR) studies using analogs?
Refer to comparative data for structurally similar benzoxazinones:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 6-Methyl-2-phenyl derivative | Methyl at C6, phenyl at C2 | Enhanced thermal stability, moderate HLE inhibition |
| 2-Trifluoromethyl analog | CF₃ at C2 | Increased electrophilicity, improved enzyme binding |
| 2-Amino derivative | NH₂ at C2 | Stronger HSE inhibition but reduced solubility |
Methodology : Synthesize analogs via substituent modification (e.g., halogenation, alkylation) and evaluate using enzyme inhibition assays (IC₅₀) and pharmacokinetic profiling (logP, solubility) .
Data Contradiction Analysis
Q. How to address conflicting data on cytotoxicity vs. therapeutic efficacy?
- Dose-response studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
